molecular formula C12H6Br4O B1359910 Tetrabromodiphenyl ethers CAS No. 446254-31-5

Tetrabromodiphenyl ethers

Cat. No. B1359910
CAS RN: 446254-31-5
M. Wt: 485.79 g/mol
InChI Key: ARERIMFZYPFJAV-UHFFFAOYSA-N
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Description

Tetrabromodiphenyl ethers are chemical compounds that have been used as flame retardants . They are structurally related to decabromodiphenyl ether, a possible human carcinogen . The composition of commercial Tetrabromodiphenyl ether includes 7.6% polybrominated diphenyl ethers, 41-41.7% tetrabromodiphenyl ether, 44.4-45% pentabromodiphenyl ether, and 6-7% hexabromodiphenyl ether .


Synthesis Analysis

The synthesis of Tetrabromodiphenyl ethers involves complex chemical reactions. A study reported the use of a nanocomposite catalyst consisting of a m-BiVO4/BiOBr heterojunction surface-decorated with Pd nanoparticles in the photocatalytic reductive debromination of PBDEs using visible light .


Molecular Structure Analysis

The molecular structure of Tetrabromodiphenyl ethers includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 24 bonds. There are 18 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 ether (aromatic) .


Chemical Reactions Analysis

Tetrabromodiphenyl ethers undergo various chemical reactions. A study reported the rapid and complete debromination of 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) using a BiVO4/BiOBr/Pd heterojunction nanocomposite photocatalyst .


Physical And Chemical Properties Analysis

Tetrabromodiphenyl ethers have a molecular weight of 485.79144 g/mol . They are persistent organic pollutants and have been detected in soil at e-waste recycling sites .

Scientific Research Applications

Environmental Decontamination

Debromination Techniques: Research has developed methods like zero-valent zinc coupled with ascorbic acid (ZVZ/AA) to debrominate Tetrabromodiphenyl ethers, converting them into less toxic forms . This process is crucial for treating contaminated water and soil, aiming to reduce the environmental impact of these persistent organic pollutants.

Immunotoxicity Studies

Inflammatory Response Modulation: Studies have shown that PBDE 60 can modulate the intracellular miRNA profile and small extracellular vesicle (sEV) biogenesis, exacerbating pro-inflammatory responses in macrophages . This insight is vital for understanding the compound’s effects on the immune system and developing strategies to mitigate its immunotoxicity.

Reproductive Toxicity Analysis

Germ Cell Apoptosis: Investigations into the reproductive toxicity of PBDE 60 have revealed its potential to induce germ cell apoptosis, providing a deeper understanding of its impact on reproductive health and aiding in the assessment of risks associated with exposure .

Ecological Risk Assessment

Surface Water Contamination: Research has been conducted to assess the concentrations and ecological risks of PBDEs like PBDE 60 in surface waters across various regions, contributing to the global understanding of its environmental distribution and potential ecological threats .

Medical Research

Developmental Neurotoxicity (DNT): PBDE 60 has been used as a benchmark in studies prioritizing chemicals for developmental neurotoxicity testing, which is crucial for evaluating the potential health risks to human development .

Industrial Safety and Regulations

Regulatory Compliance: Information on the safe handling, exposure limits, and regulatory status of PBDE 60 is essential for industries that use this compound. Ensuring compliance with safety guidelines and regulations is a key application in occupational health and safety .

Safety And Hazards

Tetrabromodiphenyl ethers pose potential health hazards. They can cause serious eye damage and are very toxic to aquatic life . They have been linked to higher exposure to certain environmental compounds such as 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) that are widely distributed in the food chain .

Future Directions

Future research directions for Tetrabromodiphenyl ethers include developing a quantitative mechanistic understanding of degradation pathways, improving analytical detection methods for organohalogens and transient species during advanced redox processes, and developing new catalysts and processes that are globally scalable . Another study suggested that PBDE exposure may be an important factor increasing risks of cardiovascular disease and non-alcoholic fatty liver disease via modulation of liver/blood balance of lipids .

properties

IUPAC Name

1,2,3-tribromo-4-(4-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O/c13-7-1-3-8(4-2-7)17-10-6-5-9(14)11(15)12(10)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARERIMFZYPFJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C(=C(C=C2)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30879882
Record name BDE-60
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,4'-Tetrabromodiphenyl ether

CAS RN

446254-31-5, 40088-48-0
Record name 2,3,4,4'-Tetrabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-60
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30879882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Toluene, dibromo derivative
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.790
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3,4,4'-TETRABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L996AWV6J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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